molecular formula C11H17ClN2O2 B6201292 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride CAS No. 2694057-00-4

5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride

Cat. No.: B6201292
CAS No.: 2694057-00-4
M. Wt: 244.7
InChI Key:
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Description

5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O2 and its molecular weight is 244.7. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride involves the reaction of 2-methoxy-N-methylbenzamide with (S)-1-aminoethanol in the presence of a suitable reagent to form the desired product. The product is then isolated and purified to obtain the final compound in the form of hydrochloride salt.", "Starting Materials": [ "2-methoxy-N-methylbenzamide", "(S)-1-aminoethanol", "Hydrochloric acid", "Sodium hydroxide", "Organic solvents (e.g. methanol, dichloromethane)" ], "Reaction": [ "Step 1: Dissolve 2-methoxy-N-methylbenzamide in an organic solvent (e.g. methanol) and add (S)-1-aminoethanol to the solution.", "Step 2: Add a suitable reagent (e.g. hydrochloric acid) to the reaction mixture to initiate the reaction.", "Step 3: Heat the reaction mixture under reflux for a suitable period of time (e.g. 4-6 hours) to complete the reaction.", "Step 4: Allow the reaction mixture to cool and adjust the pH to basic using sodium hydroxide solution.", "Step 5: Extract the product using an organic solvent (e.g. dichloromethane) and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product using column chromatography or recrystallization to obtain the final product in the form of hydrochloride salt." ] }

CAS No.

2694057-00-4

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.7

Purity

95

Origin of Product

United States

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